molecular formula C10H16ClNO2 B8098737 (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride

(R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride

Cat. No.: B8098737
M. Wt: 217.69 g/mol
InChI Key: ZRGPFHWXOOLSIJ-SBSPUUFOSA-N
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Description

®-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a methoxy-substituted aromatic ring, and a chiral center, making it an interesting subject for research in organic chemistry, pharmacology, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as ®-2-Amino-3-phenylpropan-1-ol.

    Methoxylation: The aromatic ring is methoxylated using reagents like methanol and a catalyst under specific conditions to introduce the methoxy group at the desired position.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Methoxylation: Using continuous flow reactors to ensure efficient and consistent methoxylation.

    Purification: Employing crystallization or chromatography techniques to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the aromatic ring or the amino group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products:

    Oxidation Products: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction Products: Reduced forms of the aromatic ring or amino group.

    Substitution Products: Compounds with substituted functional groups on the aromatic ring.

Chemistry:

    Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine:

    Pharmaceuticals: Explored as a potential drug candidate for various therapeutic applications.

    Diagnostics: Used in the development of diagnostic agents.

Industry:

    Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates.

    Material Science: Investigated for its role in the synthesis of novel materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The methoxy group and amino group play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    (S)-2-Amino-3-(2-methoxyphenyl)propan-1-ol Hydrochloride: The enantiomer of the compound, with different biological activities.

    2-Amino-3-phenylpropan-1-ol Hydrochloride: Lacks the methoxy group, leading to different chemical and biological properties.

    2-Amino-3-(4-methoxyphenyl)propan-1-ol Hydrochloride: Methoxy group positioned differently on the aromatic ring, affecting its reactivity and interactions.

Uniqueness: ®-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride is unique due to its specific chiral configuration and the position of the methoxy group, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of ®-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-amino-3-(2-methoxyphenyl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-13-10-5-3-2-4-8(10)6-9(11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGPFHWXOOLSIJ-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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